Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

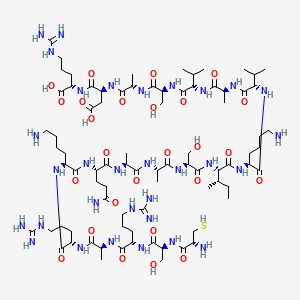

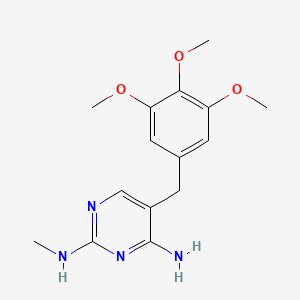

Cefixime EP Impurity A (Technical Grade) (Mixture of Diastereomers) is a reference standard from the family of Cefixime . It is an impurity reference material used in infectious disease research and analytical standards . The product code is TRC-C242840-5MG and the CAS Number is 1614255-90-1 . The molecular formula is C16 H17 N5 O8 S2 and the molecular weight is 471.46 .

Molecular Structure Analysis

The molecular structure of Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers) is represented by the molecular formula C16 H17 N5 O8 S2 . The IUPAC name is 2- [ [ (2Z)-2- (2-amino-1,3-thiazol-4-yl)-2- (carboxymethoxyimino)acetyl]amino]-2- [ (2R)-5-methyl-7-oxo-1,2,4,5-tetrahydrofuro [3,4-d] [1,3]thiazin-2-yl]acetic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers) include a molecular weight of 471.46 and a molecular formula of C16 H17 N5 O8 S2 . It is a neat product format .Aplicaciones Científicas De Investigación

Analytical and Quantitative Analysis

Cefixime, a third-generation cephalosporin antibiotic, undergoes decomposition releasing various impurities during preparation and storage. Advanced analytical methods have been developed to identify and quantify these impurities. For instance, a novel electrochemical sensor integrating gold nanowires, graphene oxide, and electropolymerized molecular imprinted polymer has been designed for the precise determination of Cefixime, showcasing its application in biological samples like serum and urine (Dehghani, Nasirizadeh, & Yazdanshenas, 2019). Additionally, Raman spectroscopy, coupled with multivariate data analysis, has been applied for the identification and quantification of Cefixime in solid dosage forms, demonstrating the technique's capability in distinguishing different compositions and concentrations (Bajwa et al., 2020).

Stability and Impurity Analysis

The stability of Cefixime under various conditions is a crucial aspect of its efficacy and safety. Studies have shown that while Cefixime is sensitive to radiation, it retains acceptable radiation resistance at certain doses, indicating its stability under such conditions (Singh, Parwate, Das Sarma, & Shukla, 2010). Furthermore, a validated stability-indicating HPLC method has been developed for the determination of Cefixime in the presence of its related substances, which emerge from thermal stress during storage (Talebpour, Pourabdollahi, Rafati, Abdollahpour, Bashour, & Aboul‐Enein, 2013). These insights are vital for maintaining the quality and efficacy of the drug.

Drug Impurity and Safety Evaluation

The impurities present in Cefixime and their potential effects have been thoroughly investigated to ensure the drug's safety. For instance, in silico methods have been employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of Ceftazidime (a related cephalosporin) and its impurities, revealing crucial insights into their biological properties and potential toxicities (Han, Zhang, Hu, Zhang, Ma, & Zhang, 2019). These studies are instrumental in ensuring the drug's safety and efficacy in clinical use.

Propiedades

Número CAS |

1614255-90-1 |

|---|---|

Nombre del producto |

Cefixime EP Impurity A (Technical Grade)(Mixture of Diastereomers) |

Fórmula molecular |

C16H17N5O8S2 |

Peso molecular |

471.459 |

Nombre IUPAC |

2-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-2-[(2R)-5-methyl-7-oxo-1,2,4,5-tetrahydrofuro[3,4-d][1,3]thiazin-2-yl]acetic acid |

InChI |

InChI=1S/C16H17N5O8S2/c1-5-6-3-30-13(20-9(6)15(27)29-5)11(14(25)26)19-12(24)10(21-28-2-8(22)23)7-4-31-16(17)18-7/h4-5,11,13,20H,2-3H2,1H3,(H2,17,18)(H,19,24)(H,22,23)(H,25,26)/b21-10-/t5?,11?,13-/m1/s1 |

Clave InChI |

AASJUVXHJFSORA-FNOWFJSISA-N |

SMILES |

CC1C2=C(C(=O)O1)NC(SC2)C(C(=O)O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N |

Sinónimos |

2-((Z)-2-(2-Aminothiazol-4-yl)-2-((carboxymethoxy)imino)acetamido)-2-((2R)-5-methyl-7-oxo-2,4,5,7-tetrahydro-1H-furo[3,4-d][1,3]thiazin-2-yl)acetic Acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,4-B]pyridine-2,4-diol](/img/structure/B569980.png)

![1H-Pyrrolo[2,3-f]quinoline-4,5-diol](/img/structure/B569984.png)